REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7](=[NH:10])OC)([O-:3])=[O:2].CO[CH:16](OC)[CH2:17][NH2:18]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[NH:18][CH:17]=[CH:16][N:10]=2)[CH:11]=[CH:12][CH:13]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
7.57 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(OC)=N)C=CC1
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Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
|
The cool solution is evaporated
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Type
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ADDITION
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Details
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the residue treated with water (9.5 ml) and conc. hydrochloric acid (21 nil)
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Type
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TEMPERATURE
|
Details
|
The mixture is heated (steam bath) for 15 minutes
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Duration
|
15 min
|
Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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ADDITION
|
Details
|
Water (50 ml) is added to the residue
|
Type
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FILTRATION
|
Details
|
the insoluble solid filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
FILTRATION
|
Details
|
the precipitated solid filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |